molecular formula C26H31N3O4 B2733294 Ethyl 2-(3,4-dimethylphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate CAS No. 899728-23-5

Ethyl 2-(3,4-dimethylphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate

Cat. No. B2733294
CAS RN: 899728-23-5
M. Wt: 449.551
InChI Key: NSPKXGRKKPYFID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3,4-dimethylphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a useful research compound. Its molecular formula is C26H31N3O4 and its molecular weight is 449.551. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(3,4-dimethylphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(3,4-dimethylphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Heterocyclic Chemistry Synthesis : Compounds with complex structures, including spiro and piperidine motifs, are often synthesized for their potential biological activities. A study by Bialy and Gouda (2011) explores the synthesis of various heterocyclic compounds through cyanoacylation and subsequent reactions, indicating the interest in developing novel compounds with potential therapeutic benefits Bialy & Gouda, 2011.

  • Acetyl-CoA Carboxylase Inhibitors : The synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors, as reported by Huard et al. (2012), demonstrates the application of complex spiro compounds in designing inhibitors for enzymes involved in metabolic diseases Huard et al., 2012.

  • Sigma-Receptor Ligands : Maier and Wünsch (2002) have synthesized a series of spiropiperidines with high affinity for sigma receptors, showcasing the relevance of such compounds in neurological and psychiatric disorder studies Maier & Wünsch, 2002.

Organic Synthesis and Chemical Reactions

  • Microwave-Assisted Amidation : The microwave-assisted amidation of related compounds demonstrates innovative approaches to organic synthesis, highlighting the versatility and reactivity of the pyrazole carboxylate structures Milosevic et al., 2015.

  • Ultrasound-Promoted Synthesis : The use of ultrasound to promote the synthesis of spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives by Wang et al. (2012) exemplifies the exploration of physical methods to improve chemical synthesis efficiency Wang et al., 2012.

Pharmacological Research

  • Antimicrobial and Anticancer Activities : Research into the antimicrobial and anticancer properties of pyridine derivatives and related compounds reflects the ongoing search for new therapeutic agents. The synthesis and evaluation of new compounds for biological activities are crucial steps in drug discovery Patel et al., 2011.

properties

IUPAC Name

ethyl 2-(3,4-dimethylphenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O4/c1-5-32-25(30)28-13-11-26(12-14-28)29-22(20-7-6-8-23(31-4)24(20)33-26)16-21(27-29)19-10-9-17(2)18(3)15-19/h6-10,15,22H,5,11-14,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPKXGRKKPYFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC(=C(C=C4)C)C)C5=C(O2)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3,4-dimethylphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate

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